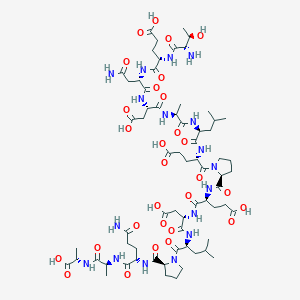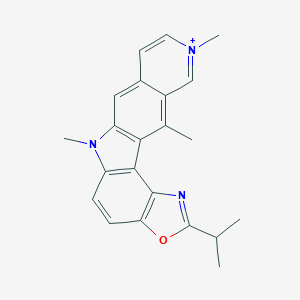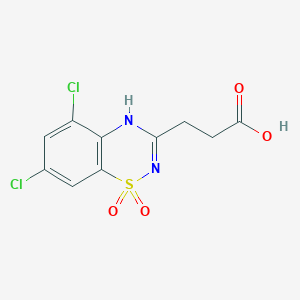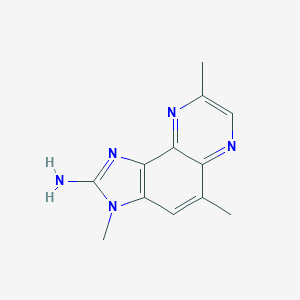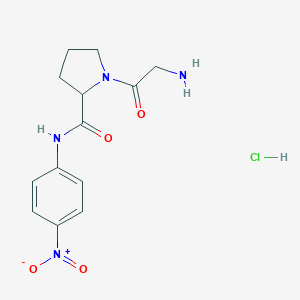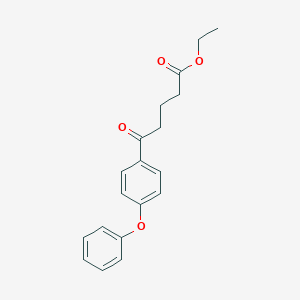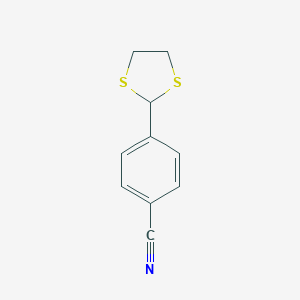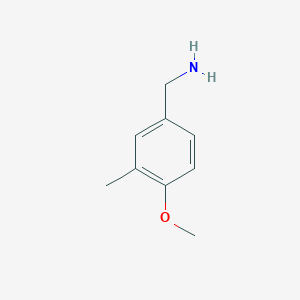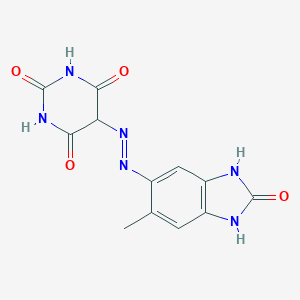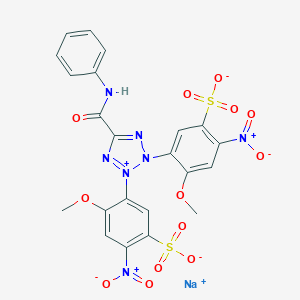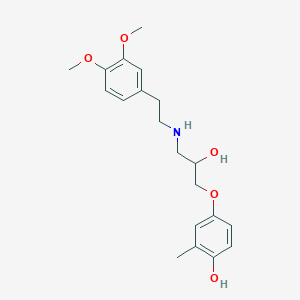
4-Hydroxybevantolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybevantolol is a beta-blocker drug that is used as an antagonist of the beta-adrenergic receptor. It is a derivative of bevantolol, which is a beta-blocker drug used for the treatment of hypertension and angina pectoris. 4-Hydroxybevantolol is synthesized from bevantolol and has been found to have potential therapeutic applications in the treatment of cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 4-Hydroxybevantolol involves the blockade of the beta-adrenergic receptor. The beta-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. The activation of the receptor leads to an increase in heart rate, contractility, and blood pressure. By blocking the receptor, 4-Hydroxybevantolol reduces the effects of catecholamines on the cardiovascular system, leading to a decrease in heart rate, contractility, and blood pressure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Hydroxybevantolol are similar to those of other beta-blocker drugs. The drug reduces heart rate, contractility, and blood pressure, leading to a decrease in myocardial oxygen demand. This makes it useful in the treatment of angina pectoris and heart failure. The drug also has antiarrhythmic effects and can be used to treat certain types of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Hydroxybevantolol is its high affinity for the beta-adrenergic receptor. This makes it a potent antagonist of the receptor and a promising drug candidate for the treatment of cardiovascular diseases. However, the drug has limitations in lab experiments as it can have off-target effects on other receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-Hydroxybevantolol. One direction is the investigation of the drug's potential in the treatment of other cardiovascular diseases such as pulmonary hypertension and atherosclerosis. Another direction is the development of more selective beta-blocker drugs that can target specific beta-adrenergic receptor subtypes. This can lead to the development of drugs with fewer side effects and better therapeutic outcomes. Finally, the development of more efficient synthesis methods for 4-Hydroxybevantolol can lead to a more cost-effective production of the drug.
Méthodes De Synthèse
The synthesis of 4-Hydroxybevantolol involves the oxidation of bevantolol using a suitable oxidizing agent. The reaction is carried out in the presence of a catalyst and a solvent. The reaction conditions are optimized to obtain a high yield of the product. The product is then purified using chromatography techniques.
Applications De Recherche Scientifique
Several studies have been conducted to investigate the therapeutic potential of 4-Hydroxybevantolol. It has been found to have potential applications in the treatment of cardiovascular diseases such as hypertension, heart failure, and arrhythmias. The drug has been shown to have a high affinity for the beta-adrenergic receptor and is a potent antagonist of the receptor. This makes it a promising drug candidate for the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
105566-69-6 |
|---|---|
Nom du produit |
4-Hydroxybevantolol |
Formule moléculaire |
C20H27NO5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |
InChI |
InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |
Clé InChI |
WHRVLAOOFFVJBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Synonymes |
4-hydroxybevantolol bevantolol metabolite III |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



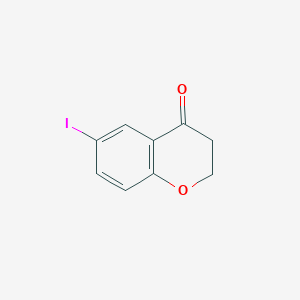
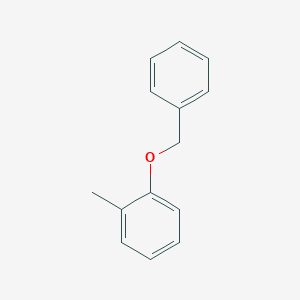
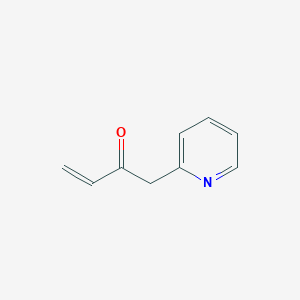
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
